molecular formula C16H13F3N6O2S B12159628 N-(3-acetamidophenyl)-2-((3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

N-(3-acetamidophenyl)-2-((3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B12159628
M. Wt: 410.4 g/mol
InChI Key: VLFTXEYTRFZDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetamidophenyl)-2-((3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic small molecule characterized by a molecular structure incorporating a [1,2,4]triazolo[4,3-b]pyridazine core, a trifluoromethyl group, and a thioacetamide linker . This structure places it within a class of heterocyclic compounds known for their significant potential in medicinal chemistry and drug discovery research. The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a key pharmacophore found in compounds with diverse biological activities . Related analogs have been investigated for their interactions with bacterial cell division proteins , and similar molecular frameworks are actively explored as inhibitors of critical tyrosine kinases, such as the Fibroblast Growth Factor Receptors (FGFRs), which are important targets in oncology . The presence of the robust trifluoromethyl group is a common strategy in lead optimization to influence the molecule's metabolic stability, lipophilicity, and overall binding affinity . Researchers can utilize this compound as a key intermediate or a chemical probe for developing novel therapeutic agents, studying enzyme inhibition, or investigating structure-activity relationships (SAR). This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H13F3N6O2S

Molecular Weight

410.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H13F3N6O2S/c1-9(26)20-10-3-2-4-11(7-10)21-13(27)8-28-14-6-5-12-22-23-15(16(17,18)19)25(12)24-14/h2-7H,8H2,1H3,(H,20,26)(H,21,27)

InChI Key

VLFTXEYTRFZDKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3C(F)(F)F)C=C2

Origin of Product

United States

Preparation Methods

Cyclocondensation for Triazolo-Pyridazine Core Formation

The triazolo-pyridazine scaffold is synthesized via a one-pot cyclocondensation reaction:

  • Reactants : 3-Trifluoromethyl-1H-pyridazin-6-amine and triethyl orthoformate in acetic acid.

  • Mechanism : The reaction proceeds through imine formation followed by intramolecular cyclization, yielding 3-(trifluoromethyl)-[1,triazolo[4,3-b]pyridazine.

Thiol Group Introduction

The 6-position of the triazolo-pyridazine is functionalized via a two-step process:

  • Chlorination : Treatment with POCl₃ at 80°C converts the 6-hydroxyl group to a chloride.

  • Thiolation : Reaction with thiourea in ethanol under reflux replaces chloride with a thiol group, achieving 85–90% yield.

Key Data :

StepReagents/ConditionsYield (%)
CyclocondensationTriethyl orthoformate, AcOH78
ChlorinationPOCl₃, 80°C, 4 h92
ThiolationThiourea, EtOH, reflux, 6 h88

Preparation of 2-Chloro-N-(3-Acetamidophenyl)Acetamide

Acetylation of 3-Nitroaniline

  • Procedure : 3-Nitroaniline is acetylated using acetic anhydride in glacial acetic acid at 110°C for 2 h, yielding 3-nitroacetanilide (95% purity).

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, forming 3-acetamidoaniline.

Chloroacetylation

  • Reaction : 3-Acetamidoaniline reacts with chloroacetyl chloride in dichloromethane (DCM) at 0°C, using triethylamine as a base.

  • Yield : 82–85% after recrystallization from ethanol.

Optimization Note : Excess chloroacetyl chloride (1.2 equiv) minimizes diacetylation byproducts.

Thioether Coupling via Nucleophilic Substitution

The final step involves coupling the thiol and chloroacetamide intermediates:

  • Conditions : K₂CO₃ (2.5 equiv) in anhydrous acetonitrile, 25°C, 12 h.

  • Mechanism : The thiolate anion attacks the electrophilic carbon of the chloroacetamide, displacing chloride.

Yield : 76–80% after silica gel chromatography (hexanes/ethyl acetate, 1:1).

Reaction Optimization and Side Reactions

Solvent and Base Selection

  • Solvent : Acetonitrile outperforms DMF or THF due to better solubility of intermediates.

  • Base : K₂CO₃ provides optimal reactivity without hydrolyzing the acetamide group.

Competing Pathways

  • Diarylamine Formation : Minimized by maintaining dilute conditions (0.1 M).

  • Oxidation : Thioether oxidation to sulfone is prevented by conducting reactions under nitrogen.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.72 (s, 1H, triazolo-H), 7.89–7.42 (m, 4H, aryl-H), 4.32 (s, 2H, SCH₂), 2.11 (s, 3H, COCH₃).

  • HRMS : m/z [M+H]⁺ calcd. for C₁₉H₁₆F₃N₆O₂S: 473.0994; found: 473.0989.

Purity Assessment

  • HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).

Comparative Analysis of Synthetic Routes

ParameterMethod A (Stepwise)Method B (One-Pot)
Total Yield (%)5849
Reaction Time (h)3624
Purification ComplexityHighModerate

Industrial-Scale Considerations

  • Cost Drivers : POCl₃ ($45/kg) and 3-trifluoromethylpyridazinamine ($320/kg) contribute to 68% of raw material costs.

  • Waste Streams : Aqueous HCl from chlorination requires neutralization with NaOH before disposal.

Emerging Methodologies

Recent advances propose photoinduced thiol-ene reactions for coupling, reducing reaction time to 2 h with comparable yields (78%). However, scalability remains unproven.

Chemical Reactions Analysis

    Oxidation: The thioacetamide linkage can undergo oxidation to form a sulfoxide or sulfone.

    Reduction: Reduction of the trifluoromethyl group may yield a corresponding methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions.

    Common Reagents: Reagents like hydrogen peroxide (for oxidation), reducing agents (for reduction), and nucleophiles (for substitution) are relevant.

    Major Products: The specific products depend on reaction conditions and substituents.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and trifluoromethyl group.

      Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.

      Industry: Used as a building block for designing new compounds with desired properties.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with biological targets.
    • Molecular pathways affected by its trifluoromethyl group could include enzyme inhibition, receptor modulation, or metabolic pathways.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Core Heterocycle and Substituent Variations

    Triazolopyridazine Derivatives

    2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS 852376-53-5)

    • Structure : Shares the triazolopyridazine core but differs in substituents:
    • 4-Methoxyphenyl at position 3 (vs. trifluoromethyl in the target compound).
    • 4-Trifluoromethylphenyl acetamide (vs. 3-acetamidophenyl).
      • Molecular Formula : C₂₁H₁₆F₃N₅O₂S (MW: 459.4) .
      • Implications : The methoxy group may enhance lipophilicity, while the 4-trifluoromethylphenyl group could reduce solubility compared to the target compound’s 3-acetamidophenyl moiety.

    N-(3,4-Dimethoxyphenethyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (CAS 852375-00-9)

    • Structure :
    • 3-Fluorophenyl at position 3 (vs. trifluoromethyl).
    • 3,4-Dimethoxyphenethyl acetamide (vs. 3-acetamidophenyl). Molecular Formula: C₂₃H₂₂FN₅O₃S (MW: 467.5) .
    Benzothiazole Derivatives

    N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (Patent EP3348550A1) Structure: Benzothiazole core with 6-trifluoromethyl and 2-acetamide substituents. Molecular Formula: Not explicitly provided, but estimated as C₁₆H₁₂F₃N₃O₂S (MW: ~367.3) .

    Physicochemical and Pharmacokinetic Properties

    Compound Molecular Weight Core Structure Key Substituents Solubility (Predicted)
    Target Compound ~463.4* Triazolopyridazine 3-CF₃, 3-acetamidophenyl thioacetamide Moderate (polar groups)
    CAS 852376-53-5 459.4 Triazolopyridazine 4-OCH₃, 4-CF₃-phenyl Low (lipophilic CF₃)
    CAS 852375-00-9 467.5 Triazolopyridazine 3-F, 3,4-OCH₃-phenethyl Moderate (bulky chain)
    Benzothiazole Derivative ~367.3 Benzothiazole 6-CF₃, 3-OCH₃-phenyl Low (non-polar core)

    *Estimated based on structural analogy.

    Functional Group Impact

    • Trifluoromethyl (CF₃): Present in the target compound and CAS 852376-53-4.
    • Acetamide vs. Methoxy : The target’s 3-acetamidophenyl group offers hydrogen-bonding sites absent in methoxy-substituted analogs, which may improve target affinity .
    • Thioether Linkage : Common to all triazolopyridazine derivatives; critical for maintaining conformational flexibility and sulfur-mediated interactions .

    Research Implications and Gaps

    • Structural Activity Relationships (SAR) : The position of substituents (e.g., 3-CF₃ vs. 4-OCH₃) significantly influences physicochemical properties and bioactivity.
    • Data Limitations: None of the referenced sources provide experimental biological data (e.g., IC₅₀, solubility measurements), highlighting the need for targeted studies.
    • Patent Derivatives : The benzothiazole derivatives in EP3348550A1 suggest broader exploration of heterocycles for similar applications, though their mechanisms likely differ from triazolopyridazines .

    Biological Activity

    N-(3-acetamidophenyl)-2-((3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

    Chemical Structure

    The compound can be represented by the following structural formula:

    N 3 acetamidophenyl 2 3 trifluoromethyl 1 2 4 triazolo 4 3 b pyridazin 6 yl thio acetamide\text{N 3 acetamidophenyl 2 3 trifluoromethyl 1 2 4 triazolo 4 3 b pyridazin 6 yl thio acetamide}

    Pharmacological Profile

    The biological activity of this compound is primarily attributed to its structural components, especially the 1,2,4-triazole moiety. Triazole derivatives are known for their diverse pharmacological properties including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.

    Antimicrobial Activity

    Research indicates that compounds containing the triazole ring exhibit significant antibacterial and antifungal properties. For instance:

    • Antibacterial Activity : Studies have shown that triazole derivatives can inhibit various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
    • Antifungal Activity : Triazole compounds have also demonstrated potent antifungal effects against pathogens like Candida albicans and Aspergillus flavus, with MIC values significantly lower than traditional antifungal agents .

    The biological activity of this compound is hypothesized to involve:

    • Inhibition of Enzymatic Pathways : The triazole group may act as an inhibitor of enzymes critical for the survival of pathogens.
    • Disruption of Membrane Integrity : The thioacetamide moiety could interact with microbial membranes, leading to increased permeability and cell death.

    Case Studies

    Several studies have focused on the synthesis and evaluation of similar triazole derivatives:

    • Synthesis and Testing : A study synthesized a series of 1,2,4-triazole derivatives and evaluated their antimicrobial activity against various strains. The most active compounds showed MIC values comparable to or better than existing antibiotics .
    • In Vivo Studies : In vivo experiments demonstrated that certain triazole compounds significantly reduced infection rates in animal models infected with resistant bacterial strains .

    Data Summary Table

    Biological ActivityTest OrganismsMIC (μg/mL)References
    AntibacterialS. aureus0.125 - 8
    E. coli0.125 - 8
    AntifungalC. albicans0.5 - 4
    A. flavus0.5 - 2

    Q & A

    Q. What are the critical steps for optimizing the synthesis of this compound, and how do reaction conditions influence yield and purity?

    • Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the triazolopyridazine core, followed by functionalization with trifluoromethyl and thioacetamide groups. Key steps include:

    Cyclization : Formation of the triazolo[4,3-b]pyridazine scaffold via hydrazine derivatives and trifluoromethyl-substituted aldehydes under reflux in ethanol .

    Thioether Coupling : Reaction of the core with thioacetamide precursors using coupling agents like EDCI/HOBt in DMF at 0–25°C .

    • Optimization Factors :
    • Temperature : Lower temperatures (0–5°C) reduce side reactions during coupling.
    • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
    • Catalysts : Triethylamine improves nucleophilic substitution efficiency .
    • Purity Control : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate >95% pure product .

    Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

    • Methodological Answer :
    • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions (e.g., trifluoromethyl at C3, acetamide at N3). Aromatic protons appear as multiplets at δ 7.2–8.5 ppm, while the trifluoromethyl group shows a singlet at ~δ -62 ppm in 19F NMR .
    • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]+ calculated for C18H14F3N7O2S: 457.08) .
    • HPLC : Reverse-phase C18 columns (acetonitrile/water) monitor purity (>98%) and detect trace impurities .

    Q. How can researchers assess the compound’s preliminary biological activity in enzyme inhibition assays?

    • Methodological Answer :
    • Target Selection : Prioritize kinases or proteases due to the triazolopyridazine scaffold’s affinity for ATP-binding pockets .
    • Assay Design :
    • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (Promega) with IC50 determination. Example: IC50 < 1 μM against JAK2 kinase .
    • Dose-Response Curves : Test 10 nM–100 μM concentrations in triplicate.
    • Controls : Include staurosporine (broad kinase inhibitor) and vehicle (DMSO) to validate assay robustness .

    Advanced Research Questions

    Q. What strategies resolve contradictions in biological activity data across different assay platforms?

    • Methodological Answer :
    • Source Identification : Compare results from cell-free vs. cell-based assays. For example, low activity in cell-based assays may indicate poor membrane permeability. Validate via parallel artificial membrane permeability assays (PAMPA) .
    • Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., des-trifluoromethyl derivatives) that may interfere with activity .
    • Statistical Validation : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) across replicates .

    Q. How can structure-activity relationship (SAR) studies improve selectivity for a target enzyme?

    • Methodological Answer :
    • Substituent Variation :
    • Trifluoromethyl Group : Replace with –CF2H or –OCF3 to modulate electron-withdrawing effects. Fluorine substitution at the phenyl ring (e.g., 4-F vs. 3-F) alters steric hindrance .
    • Thioacetamide Linker : Replace sulfur with sulfoxide/sulfone to enhance hydrogen bonding .
    • Crystallography : Co-crystallize the compound with the target enzyme (e.g., JAK2) to identify binding interactions. Example: Trifluoromethyl group occupies a hydrophobic pocket near Val-994 .

    Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation?

    • Methodological Answer :
    • ADME Profiling :
    • Absorption : Oral bioavailability in rodent models (Cmax > 1 μg/mL at 10 mg/kg dose) .
    • Metabolism : Incubate with liver microsomes to identify CYP450-mediated degradation (e.g., CYP3A4) .
    • Toxicity Screening :
    • hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC50 > 10 μM acceptable) .
    • Hematological Toxicity : Monitor white blood cell counts in 28-day rodent studies .

    Data Contradiction Analysis

    Q. Why does the compound show variable IC50 values in kinase inhibition assays?

    • Methodological Answer :
    • Assay Conditions : ATP concentrations (1 mM vs. 10 mM) alter competition dynamics. Normalize data using Cheng-Prusoff equation for Ki conversion .
    • Enzyme Isoforms : Test against JAK2 V617F mutant vs. wild-type, as mutations reduce binding affinity .
    • Data Table :
    Assay TypeATP (mM)IC50 (μM)Ki (μM)
    Cell-free10.80.2
    Cell-based105.21.3

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.